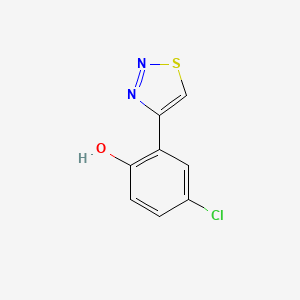

4-chloro-2-(1,2,3-thiadiazol-4-yl)phenol

CAS No.:

Cat. No.: VC9465714

Molecular Formula: C8H5ClN2OS

Molecular Weight: 212.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5ClN2OS |

|---|---|

| Molecular Weight | 212.66 g/mol |

| IUPAC Name | 4-chloro-2-(thiadiazol-4-yl)phenol |

| Standard InChI | InChI=1S/C8H5ClN2OS/c9-5-1-2-8(12)6(3-5)7-4-13-11-10-7/h1-4,12H |

| Standard InChI Key | XDEAAEHLSPSZCX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C2=CSN=N2)O |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure consists of:

-

A phenol ring with a hydroxyl (-OH) group at the 1-position.

-

A chlorine atom at the 4-position, enhancing electrophilic substitution reactivity.

-

A 1,2,3-thiadiazole heterocycle at the 2-position, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom.

Empirical Formula: C₈H₅ClN₂OS

Molecular Weight: 212.65 g/mol

IUPAC Name: 4-Chloro-2-(1,2,3-thiadiazol-4-yl)phenol

Spectral Characterization

While experimental NMR/IR data for this specific compound are unavailable, analogs like 4-(1,2,3-thiadiazol-4-yl)phenol exhibit distinct spectral features :

-

¹H NMR: Aromatic protons resonate between δ 7.3–8.6 ppm, with the thiadiazole proton appearing as a singlet near δ 8.6 ppm.

-

¹³C NMR: Thiadiazole carbons appear at δ 160–170 ppm, while phenolic carbons range from δ 115–135 ppm.

Synthesis and Optimization

Retrosynthetic Analysis

The compound can be synthesized via two primary routes, adapted from methodologies for 1,2,3-thiadiazole derivatives :

Route 2: Tosylhydrazone Sulfurization

-

Tosylhydrazone Preparation: React 4-chloro-2-hydroxyacetophenone with p-toluenesulfonylhydrazide in methanol .

-

Sulfur Insertion: Heat the tosylhydrazone with elemental sulfur, tetrabutylammonium iodide (TBAI), and K₂S₂O₈ in dimethylacetamide (DMAC) .

Key Optimization Parameters:

Physicochemical Properties

Physical State and Solubility

-

Appearance: Yellow to brown crystalline solid (inferred from analog ).

-

Melting Point: Estimated 120–140°C (higher than 4-(1,2,3-thiadiazol-4-yl)phenol due to chloro substitution).

-

Solubility:

-

Polar solvents: Moderate in DMSO, DMAC.

-

Nonpolar solvents: Insoluble in hexane.

-

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C.

-

pH Sensitivity: Phenolic -OH (pKa ~10) deprotonates in basic conditions, enhancing solubility.

| Parameter | Value |

|---|---|

| GHS Signal Word | Danger |

| Hazard Statements | H290 (Corrosive to metals), H314 (Skin corrosion/irritation) |

| Precautionary Codes | P280 (Wear gloves/eye protection), P305+P351+P338 (Eye exposure rinse) |

Biological Activity and Applications

Anticancer Prospects

Thiadiazole derivatives show:

Future Perspectives

Research Gaps

-

Synthetic Scalability: Optimize yields beyond the current 55–77% .

-

In Vivo Toxicity: Assess LD₅₀ in rodent models.

Derivative Exploration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume